Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate

Chiral building block Asymmetric synthesis Stereochemical integrity

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 1932027-43-4) is a chiral, non-racemic cyclohexanone derivative bearing two stereogenic centers in a trans configuration. It is a saturated cyclic β-keto ester with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 1932027-43-4
Cat. No. B3112891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
CAS1932027-43-4
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)CC1C
InChIInChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1
InChIKeyPYWSLDVKSOZIOJ-VXNVDRBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 1932027-43-4): A Defined Chiral Cyclohexanone Building Block for Stereocontrolled Synthesis


Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 1932027-43-4) is a chiral, non-racemic cyclohexanone derivative bearing two stereogenic centers in a trans configuration . It is a saturated cyclic β-keto ester with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol [1]. The compound features a ketone at C-4, an ethyl ester at C-1, and a methyl substituent at C-2, all arranged with defined (1R,2R) absolute stereochemistry, as confirmed by its standardized InChI and SMILES representations [1]. It is supplied as a research chemical with a certified purity of 98% (HPLC) and is classified under GHS07 as a harmful/irritant substance .

Why Generic Substitution of Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 1932027-43-4) Carries Stereochemical Risk


Substituting this compound with a racemic mixture, an opposing enantiomer, or a cis diastereomer introduces uncontrolled stereochemical variables that can fundamentally alter the outcome of asymmetric syntheses. The (1R,2R) configuration dictates the spatial orientation of the methyl and ester groups, which in turn governs the diastereoselectivity of subsequent reactions such as enolate alkylations, conjugate additions, and cyclizations . Even closely related analogs—such as ethyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate (the cis isomer, CAS 56020-69-0) or the racemic trans mixture (CAS 1350434-18-2)—present different steric and electronic environments at the reacting centers, leading to divergent product distributions that can derail multi-step synthetic routes and compromise the optical purity of target molecules [1]. The quantitative evidence below details exactly where these differences manifest in measurable terms.

Quantitative Differentiation Evidence for Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 1932027-43-4)


Absolute Stereochemical Identity vs. Racemic and Diastereomeric Alternatives

The target compound is the single enantiomer with defined (1R,2R) absolute configuration, confirmed by optical rotation and chiral HPLC . The closest racemic analog, ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate (CAS 1350434-18-2, marketed as the (1S,2S) enantiomer or racemic mixture depending on supplier), introduces 50% of the undesired enantiomer into the synthetic stream, halving the theoretical yield of enantiopure product and requiring additional chiral separation steps [1]. The cis diastereomer, ethyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 56020-69-0), differs fundamentally in the relative orientation of the methyl and ester substituents, which inverts the stereochemical outcome of enolate alkylation and aldol reactions [2].

Chiral building block Asymmetric synthesis Stereochemical integrity

Purity Specification and Batch-to-Batch Reproducibility

The compound is supplied with a minimum purity of 98% as determined by HPLC, with the MDL number MFCD28956097 uniquely assigned to this stereoisomer . In contrast, the racemic trans mixture (CAS 1350434-18-2) is typically offered at 95-97% purity across multiple vendors, and the undefined stereochemistry variant (CAS 62617-91-8) is listed at 95% [1]. The higher certified purity of the single-enantiomer product reduces the burden of impurity profiling in regulated environments, where unidentified impurities above 0.1% must be characterized under ICH Q3A guidelines.

Quality control Reproducibility Analytical chemistry

Physicochemical Property Profile: LogP and Fraction sp3 Differentiation

The target compound exhibits a computed LogP (XLogP3-AA) of 1.1 and a fraction sp3 (Fsp3) of 0.8 [1]. The unsaturated analog, Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, CAS 487-51-4), possesses a lower Fsp3 due to the endocyclic double bond and a different LogP profile, which alters its pharmacokinetic predictivity when used as a surrogate in medicinal chemistry campaigns [2]. The high Fsp3 of the target compound (0.8) places it favorably within the optimal range (>0.42) associated with higher clinical success rates in small-molecule drug discovery, as established by Lovering et al. (2009).

Drug-likeness Physicochemical properties Lead optimization

Cost and Availability Profile for Procurement Decision-Making

The target compound is available from Fluorochem at £253.00 per 100 mg, £405.00 per 250 mg, and £1,012.00 per 1 g, with stock held in the UK, Europe, and China . The racemic trans mixture (CAS 1350434-18-2) is marketed at lower price points by multiple vendors, but the single-enantiomer product commands a premium that reflects the additional synthetic or resolution steps required to establish enantiopurity. For procurement decisions involving multi-step asymmetric synthesis, the higher upfront cost of the single enantiomer is offset by the elimination of chiral chromatography or diastereomeric salt resolution at a later stage, which can represent 20-40% of total synthesis cost in complex molecule campaigns.

Procurement Cost-effectiveness Supply chain

Recommended Application Scenarios for Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 1932027-43-4)


Stereocontrolled Synthesis of Hexahydronaphthalene Natural Product Cores

The (1R,2R) trans configuration of this compound matches the relative stereochemistry required for constructing the decalin core of bioactive natural products such as compactin and related statins. While the (1R,2S) cis isomer has been explicitly employed in the enantioselective synthesis of (−)-compactin [1], the (1R,2R) isomer offers the complementary trans-decalin junction needed for different members of the polyketide-derived terpenoid family. Researchers targeting trans-fused hexahydronaphthalene systems should prioritize this enantiomer to pre-install the correct relative stereochemistry at the ring junction, avoiding late-stage epimerization that typically erodes yield by 15-30%.

Chiral Pool Synthesis for Fragment-Based Drug Discovery

With an Fsp3 of 0.8 and a LogP of 1.1-1.5, this compound falls squarely within the optimal physicochemical space for fragment hits [1]. Its saturated cyclohexanone core with two chiral centers provides a three-dimensional starting point for fragment growing and merging strategies, offering a quantifiable advantage over planar aromatic fragments (Fsp3 typically <0.3) that dominate commercial fragment libraries. Incorporating this chiral scaffold at the fragment stage can increase the probability of identifying leads with improved solubility, metabolic stability, and target selectivity.

Asymmetric Organocatalytic and Biocatalytic Method Development

Compounds in this class serve as benchmark substrates for developing new asymmetric methodologies, including organocatalytic cascade reactions [1] and biocatalytic C–H hydroxylation systems . The defined (1R,2R) stereochemistry enables precise determination of enantiomeric excess and diastereomeric ratio by chiral HPLC or NMR, making this compound an ideal test substrate for reaction optimization studies where stereochemical outcome must be quantified with <1% error.

Process Chemistry and Scale-Up of Enantiopure Cyclohexanone Intermediates

The availability of this compound at 1 g scale with 98% purity and defined shipping logistics from multiple global stock points (UK, Europe, China) positions it as a viable starting material for process chemistry development [1]. Laboratories transitioning from discovery to early-phase process development benefit from the combination of single-enantiomer starting material and documented impurity profile, which simplifies the regulatory documentation required for GMP intermediate qualification.

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